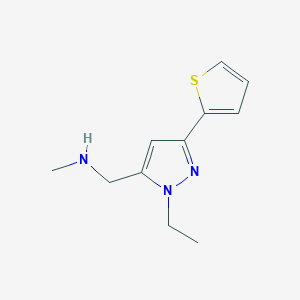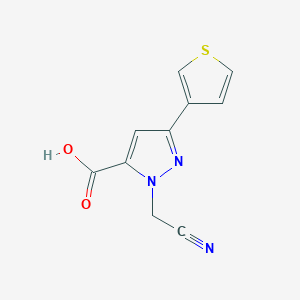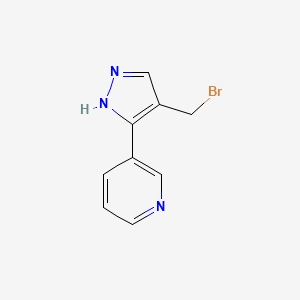![molecular formula C12H16N4O B1481629 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2097969-83-8](/img/structure/B1481629.png)
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide are leukemia cells . This compound has been tested for cytotoxic activity against five leukemia cell lines: Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro .
Mode of Action
This compound interacts with its targets by hampering the viability of all five leukemia cell lines . The compound induces apoptosis in these cells, leading to a decrease in their population .
Biochemical Pathways
It is known that the compound induces apoptosis, a process that involves a variety of biochemical pathways, including the intrinsic and extrinsic apoptotic pathways .
Result of Action
The result of the action of this compound is the induction of apoptosis in leukemia cells . This leads to a decrease in the population of these cells, thereby potentially reducing the severity of the leukemia .
Biochemical Analysis
Biochemical Properties
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific kinases, such as spleen tyrosine kinase and Bruton’s tyrosine kinase, which are involved in signaling pathways related to cancer cell proliferation . The compound’s interaction with these kinases leads to the inhibition of their activity, thereby disrupting the signaling pathways that promote cancer cell growth.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis, or programmed cell death, by activating apoptotic pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that promote cancer cell survival and proliferation. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that the compound maintains its activity over extended periods, while in vivo studies have demonstrated its sustained effects on tumor growth inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for causing adverse effects. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s distribution can also impact its potential for causing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall therapeutic effects.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-10(11(13)17)12-15(5-6-16(12)14-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKIESLIEQUEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481555.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481557.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481558.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)
![1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481560.png)
![(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481562.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481565.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1481566.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481567.png)
